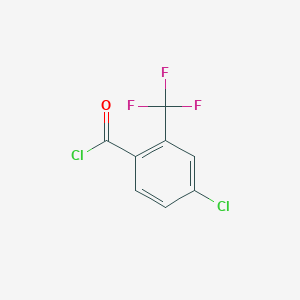

4-Chloro-2-(trifluoromethyl)benzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-4-1-2-5(7(10)14)6(3-4)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWSLWFNEXVAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402105 | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98187-13-4 | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98187-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(trifluoromethyl)benzoyl Chloride

This guide provides a comprehensive technical overview of the synthetic pathways for this compound, a critical building block in modern medicinal and agricultural chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the core synthetic strategies, mechanistic underpinnings, and practical considerations necessary for the successful preparation of this versatile intermediate.

This compound is a highly reactive acyl chloride valued for its unique substitution pattern. The presence of both a chloro and a trifluoromethyl (CF₃) group on the benzene ring imparts specific electronic and steric properties that are highly sought after in the design of bioactive molecules.

-

The Trifluoromethyl Group: The CF₃ group is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, binding affinity, and cell membrane permeability of a parent drug molecule.[1][2][3]

-

The Chloro Group: The chlorine atom provides an additional point for synthetic modification and influences the overall electronic character of the ring, contributing to the molecule's reactivity and biological activity profile.[4]

Consequently, this benzoyl chloride derivative serves as a pivotal intermediate in the synthesis of numerous pharmaceuticals, including kinase inhibitors and other targeted therapies, as well as advanced agrochemicals like herbicides and pesticides.[2][3][5] This guide will explore the principal laboratory-scale synthesis from its corresponding carboxylic acid and discuss potential industrial routes starting from more fundamental precursors.

Physicochemical Properties and Hazard Profile

Understanding the properties and hazards of this compound is paramount for its safe handling and use.

| Property | Value |

| Chemical Formula | C₈H₃Cl₂F₃O |

| Molecular Weight | 243.01 g/mol |

| CAS Number | 98187-13-4 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Approx. 225-227 °C (lit.) |

| Density | Approx. 1.55 g/mL |

Safety and Handling:

This compound is a corrosive and water-reactive substance that demands stringent safety protocols.[6][7]

-

Primary Hazards: Causes severe skin burns and serious eye damage.[7][8] Contact with water or moisture results in a vigorous exothermic reaction, liberating toxic and corrosive hydrogen chloride (HCl) gas.[7][9]

-

Personal Protective Equipment (PPE): Mandatory PPE includes chemical-resistant gloves (e.g., nitrile or neoprene), splash-proof safety goggles, a face shield, and a lab coat or impervious clothing.[6][7] All manipulations must be performed within a certified chemical fume hood to avoid inhalation of corrosive vapors.[9]

-

First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[6] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move the person to fresh air.[7]

The Principal Synthetic Pathway: Direct Chlorination

The most direct and widely employed method for synthesizing this compound is the conversion of its parent carboxylic acid, 4-chloro-2-(trifluoromethyl)benzoic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Causality of Reagent Choice: Thionyl Chloride

Thionyl chloride is frequently the reagent of choice for this conversion due to its efficacy and practical advantages:

-

Favorable Byproducts: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[10]

-

Cost-Effectiveness: It is a relatively inexpensive and readily available industrial reagent.

A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent acylating agent and serves as the active catalyst in the cycle.[11]

Reaction Mechanism with Thionyl Chloride

The conversion follows a well-established nucleophilic acyl substitution mechanism.

-

Activation: The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[12]

-

Intermediate Formation: A chloride ion is eliminated, and subsequent rearrangement forms a highly reactive chlorosulfite intermediate, converting the hydroxyl group into an excellent leaving group.[10][13]

-

Nucleophilic Attack: The chloride ion (Cl⁻), generated in the first step, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the intermediate.[12][13]

-

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which decomposes into gaseous SO₂ and HCl, yielding the final acyl chloride product.[10][12]

// Reactants RCOOH [label="4-Chloro-2-(trifluoromethyl)benzoic Acid"]; SOCl2 [label="Thionyl Chloride (SOCl₂)"];

// Intermediates Intermediate1 [label="Initial Adduct"]; Chlorosulfite [label="Chlorosulfite Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrahedral [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products RCOCl [label="this compound", shape=box, style="rounded,bold", fillcolor="#34A853", fontcolor="#FFFFFF"]; SO2 [label="SO₂ (gas)"]; HCl [label="HCl (gas)"];

// Arrows and Labels RCOOH -> Intermediate1 [label="Nucleophilic attack on S"]; SOCl2 -> Intermediate1; Intermediate1 -> Chlorosulfite [label="- Cl⁻"]; Chlorosulfite -> Tetrahedral [label="+ Cl⁻ (attacks C=O)"]; Tetrahedral -> RCOCl [label="Collapse"]; Tetrahedral -> SO2 [label="Elimination"]; Tetrahedral -> HCl [label="Elimination"]; }

Mechanism of Carboxylic Acid Chlorination with Thionyl Chloride.

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-chloro-2-(trifluoromethyl)benzoic acid.

Materials:

-

4-Chloro-2-(trifluoromethyl)benzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

-

N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)

-

Anhydrous toluene or dichloromethane (DCM) as solvent

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a gas trap (e.g., a bubbler containing NaOH solution to neutralize HCl and SO₂). Ensure all glassware is oven-dried to be free of moisture.

-

Charging the Reactor: Charge the flask with 4-chloro-2-(trifluoromethyl)benzoic acid and the chosen anhydrous solvent.

-

Catalyst Addition: Add a catalytic amount of DMF to the stirred suspension.

-

Reagent Addition: Slowly add thionyl chloride to the mixture at room temperature via a dropping funnel. An exothermic reaction and gas evolution will be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux (typically 70-80°C for toluene) and maintain for 2-4 hours, or until gas evolution ceases and the reaction mixture becomes a clear solution.

-

Monitoring: The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol to form the methyl ester, and analyzing by GC or TLC to confirm the disappearance of the starting carboxylic acid.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected from corrosive gases.

-

The crude product is then purified by vacuum distillation to yield pure this compound as a colorless liquid.[11]

-

Industrial Synthesis Pathway and Precursor Preparation

On an industrial scale, economic viability often dictates the use of cheaper, more fundamental starting materials. A plausible multi-step route starts from a substituted toluene, such as 3,4-dichlorobenzotrifluoride or even more basic chlorinated toluenes.

Synthesis of the Carboxylic Acid Precursor

A key step in any large-scale campaign is the efficient synthesis of the 4-chloro-2-(trifluoromethyl)benzoic acid precursor. One patented approach involves the reaction of 3,4-dichlorobenzotrifluoride.[14] While the patent describes the synthesis of the 2-chloro-4-trifluoromethyl isomer, a similar logic can be applied. A more general industrial route might start from 3-chloro-6-methylaniline, which can be converted to the corresponding benzoic acid through a series of standard transformations.

// Nodes Start [label="Substituted Toluene\n(e.g., 3,4-Dichlorotoluene)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Side-Chain Chlorination", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Trichloromethyl Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Fluorination (HF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Trifluoromethyl Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Selective Hydrolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Precursor [label="4-Chloro-2-(trifluoromethyl)benzoic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step4 [label="Chlorination (e.g., SOCl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Precursor; Precursor -> Step4; Step4 -> Product; }

High-level workflow for an industrial synthesis approach.

This pathway involves:

-

Radical Chlorination: Converting a methyl group to a trichloromethyl (-CCl₃) group.[15]

-

Fluorination: Exchanging the chlorine atoms for fluorine using hydrogen fluoride (HF) to form the trifluoromethyl (-CF₃) group.[16]

-

Hydrolysis: Converting the remaining chlorinated side-chain or a nitrile group into a carboxylic acid.[5][16]

-

Final Chlorination: The final conversion to the acyl chloride as described in Section 3.

This approach, while involving more steps, avoids the higher cost of advanced, pre-functionalized starting materials, making it suitable for bulk manufacturing.[5][16]

Purification and Characterization

Rigorous purification is essential to ensure the final product is suitable for use in GMP (Good Manufacturing Practice) environments for pharmaceutical synthesis.

-

Aqueous Work-up: Before distillation, a crude reaction mixture might be carefully quenched (e.g., by adding to ice) and extracted into an inert organic solvent. The organic layer is then washed sequentially with a dilute base (like sodium bicarbonate solution) to remove any unreacted carboxylic acid, followed by a brine wash to remove residual water.[17] This must be done with extreme caution due to the reactivity of the acyl chloride.

-

Vacuum Distillation: This is the gold standard for purifying liquid acyl chlorides.[11] It effectively separates the product from non-volatile impurities (like residual acid or salts) and any high-boiling byproducts.

-

Characterization: The identity and purity of the final product are confirmed using standard analytical techniques:

-

FTIR Spectroscopy: Appearance of a strong carbonyl (C=O) stretch at a characteristic high wavenumber (approx. 1770-1790 cm⁻¹) and disappearance of the broad O-H stretch of the carboxylic acid.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the exact structure, substitution pattern, and absence of proton-containing impurities. ¹⁹F NMR is particularly useful for confirming the integrity of the CF₃ group.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides an accurate assessment of purity and confirms the molecular weight of the product.

-

Conclusion

The synthesis of this compound is a well-established process pivotal to the fields of drug discovery and agrochemical development. The primary laboratory route via chlorination of the corresponding benzoic acid with thionyl chloride offers a reliable and high-yielding pathway. For industrial-scale production, multi-step syntheses from more fundamental and economical precursors are employed. A thorough understanding of the reaction mechanisms, stringent adherence to anhydrous conditions, and meticulous safety precautions are critical for the successful and safe execution of these synthetic protocols. The high reactivity that makes this compound a valuable synthetic intermediate also necessitates its careful handling and purification to ensure high quality for downstream applications.

References

- ResearchGate. (n.d.). Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid.

- Google Patents. (n.d.). CN102766043B - Preparation method for 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid.

- Google Patents. (n.d.). CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof.

- SDS-Provider. (2024). 4-(Trifluoromethyl)benzoyl Chloride SDS.

- Google Patents. (n.d.). US4500471A - Preparation of trifluoromethyl-benzoyl halides.

- Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.

- Google Patents. (n.d.). CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.

- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

- Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.

- Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.

- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Fluorinated Benzoyl Chlorides: Essential Building Blocks for Pharmaceutical & Agrochemical Innovation.

- MDPI. (n.d.). 4-Chloro-2,3,5-trifluorobenzoic Acid.

- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-(Trifluoromethyl)benzoyl Chloride SDS - Download & Subscribe for Updates [sdsmanager.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 15. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]

- 16. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)benzoyl Chloride: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

4-Chloro-2-(trifluoromethyl)benzoyl chloride is a highly reactive acyl chloride that serves as a critical intermediate in the synthesis of complex organic molecules. Its strategic importance in pharmaceutical and agrochemical research stems from the unique combination of a reactive acyl chloride group with a benzene ring substituted by two powerful electron-withdrawing groups: a chloro atom and a trifluoromethyl (-CF3) group.[1][2] This substitution pattern profoundly influences the molecule's reactivity and imparts desirable properties, such as enhanced biological activity and metabolic stability, to the final products.[2] This guide provides a comprehensive overview of its core physical and chemical properties, reactivity profile, synthetic utility, and essential safety protocols, designed for professionals engaged in chemical synthesis and drug discovery.

Part 1: Core Physicochemical and Spectroscopic Data

The accurate identification and characterization of this compound are fundamental to its effective use. The data presented below are compiled from various authoritative sources to ensure reliability.

1.1. Physical and Chemical Properties

Quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃ClF₄O | [1][3] |

| Molecular Weight | 226.56 g/mol | [1] |

| CAS Number | 98187-13-4 | [4] |

| Appearance | Colorless to light yellow/red liquid | [1][5] |

| Boiling Point | 157 °C (lit.) | [1][3] |

| Density | ~1.495 - 1.51 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | ~1.468 - 1.47 (lit.) | [1][3] |

| Solubility | Reacts with water and protic solvents. Miscible with many anhydrous aprotic organic solvents. | [5][6] |

1.2. Spectroscopic Profile

While a comprehensive public database of spectra for this specific isomer is limited, the expected spectroscopic signatures can be reliably predicted based on its structural motifs and data from closely related analogs.[7]

-

¹H NMR (Proton NMR): The spectrum is expected to show complex signals in the aromatic region (typically δ 7.5-8.0 ppm) corresponding to the three protons on the substituted benzene ring. The specific splitting patterns are dictated by ortho-, meta-, and para-coupling.

-

¹³C NMR (Carbon NMR): Key signals would include the carbonyl carbon of the acyl chloride (estimated ~165-170 ppm), carbons attached to the trifluoromethyl group (quartet, ~120-130 ppm), and other aromatic carbons.[7]

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band around 1750-1790 cm⁻¹ , characteristic of the C=O stretch in an aromatic acyl chloride. Additional bands corresponding to C-Cl, C-F, and aromatic C-H and C=C vibrations are also expected.[7]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns would likely involve the loss of the chlorine atom and the carbonyl group.

Part 2: Chemical Reactivity and Synthetic Logic

The synthetic utility of this compound is dictated by the high electrophilicity of its carbonyl carbon. This reactivity is significantly enhanced by the electronic effects of its substituents.

2.1. The Causality of Enhanced Reactivity

The reactivity of benzoyl chlorides in nucleophilic acyl substitution is governed by the partial positive charge on the carbonyl carbon.[8] In this molecule, both the chlorine atom at the 4-position and the trifluoromethyl group at the 2-position are potent electron-withdrawing groups (-I effect).[8][9][10]

-

Inductive Effect (-I): Both -Cl and -CF₃ groups pull electron density away from the aromatic ring through the sigma bond network.

-

Increased Electrophilicity: This withdrawal of electron density makes the carbonyl carbon significantly more electron-deficient (more electrophilic) compared to unsubstituted benzoyl chloride.[11]

This heightened electrophilicity makes the compound an excellent acylating agent, reacting readily with a wide range of nucleophiles.[1]

Caption: Logical flow of electronic effects on reactivity.

2.2. Typical Reactions and Mechanisms

This compound undergoes typical nucleophilic acyl substitution reactions. A base, such as triethylamine or pyridine, is often required to neutralize the HCl byproduct.[6]

-

Reaction with Alcohols (Esterification): Forms esters.

-

Reaction with Amines (Amidation): Forms amides.

-

Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

-

Hydrolysis: Reacts readily with water, even atmospheric moisture, to form the corresponding carboxylic acid, 4-chloro-2-(trifluoromethyl)benzoic acid. This underscores the need for anhydrous reaction conditions.[6]

Caption: General workflow for acylation reactions.

Part 3: Applications in Drug Development and Agrochemicals

The incorporation of trifluoromethyl groups and chlorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance efficacy.[2][12]

-

Pharmaceutical Intermediates: This compound serves as a key building block for synthesizing a variety of biologically active molecules. The trifluoromethyl group can improve metabolic stability, lipophilicity, and binding affinity of a drug candidate.[2] The chlorine atom provides an additional site for synthetic modification or can contribute to binding interactions.[12] Published patent literature describes its use in the synthesis of intermediates for producing compounds like 4-chloro-2-trifluoromethyl-acetophenone, which can be further elaborated into more complex pharmaceutical agents.[13]

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is used to create advanced pesticides and herbicides. The fluorinated structure enhances the efficacy and environmental stability of these agrochemicals.[1][2]

Part 4: Synthesis and Experimental Protocols

4.1. Synthesis of this compound

The most common laboratory and industrial synthesis involves the chlorination of the corresponding carboxylic acid.

Step-by-Step Protocol: Chlorination of 4-Chloro-2-(trifluoromethyl)benzoic Acid

This protocol is a generalized procedure based on standard organic chemistry methods for converting carboxylic acids to acyl chlorides.[14]

-

Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl gas).

-

Reagents: Charge the flask with 4-chloro-2-(trifluoromethyl)benzoic acid. Add an anhydrous, inert solvent such as dichloromethane or toluene.

-

Chlorination: Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise to the stirred suspension.[14] A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride.[14]

-

Reaction: The mixture is typically stirred at room temperature or gently heated to reflux until the evolution of gas (HCl or SO₂) ceases and the reaction is complete (monitored by TLC or IR).

-

Work-up: The excess chlorinating agent and solvent are carefully removed under reduced pressure (rotary evaporation).

-

Purification: The crude this compound is often purified by vacuum distillation to yield the final product as a clear liquid.

4.2. General Protocol for Acylation of an Amine

This protocol is a generalized procedure for amide bond formation.[6]

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate and a suitable base (e.g., 1.1 equivalents of triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a dry flask.

-

Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Quenching: Carefully quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acyl chloride and HCl.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Part 5: Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage.[5] It is harmful if swallowed or inhaled and is water-reactive, liberating toxic gas (HCl) upon contact with moisture.[5]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles or a face shield, impervious gloves (e.g., nitrile), and a lab coat.[4][5]

-

Handling: Use only under anhydrous conditions with dry solvents and glassware.[6] Keep containers tightly closed and away from water or moist air.[5]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, often under an inert atmosphere (e.g., nitrogen).[5] It is typically stored in a corrosives area at temperatures between 2-8°C.[1]

-

Spills and Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste.[4] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]

References

- This compound SDS, 98187-13-4 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/98187-13-4.html]

- 4-(Trifluoromethoxy)benzoyl Chloride | 36823-88-8. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/T1634]

- 4-Fluoro-2-(trifluoromethyl)benzoyl chloride. Chem-Impex. [URL: https://www.chemimpex.com/product/4-fluoro-2-trifluoromethylbenzoyl-chloride-189807-21-4]

- SAFETY DATA SHEET - 2-(Trifluoromethyl)benzoyl chloride. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msds?productName=AC159490050]

- Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. ACS Publications - Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b03578]

- A Comparative Analysis of Reactivity: 3-Ethylbenzoyl Chloride vs. Benzoyl Chloride. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-reactivity-3-ethylbenzoyl-chloride-vs-benzoyl-chloride/]

- Postulated mechanisms in dependence on different benzoyl chloride derivatives. ResearchGate. [URL: https://www.researchgate.

- SAFETY DATA SHEET - 3,5-Bis(trifluoromethyl)benzoyl chloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/b12695]

- Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-4-chloro-2-3-5-trifluorobenzoic-acid_fig1_262570779]

- 4-(Trifluoromethyl)benzyl chloride. Chem-Impex. [URL: https://www.chemimpex.com/product/4-trifluoromethylbenzyl-chloride-939-99-1]

- The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/133604/the-increasing-order-of-reactivity-of-substituted-benzoyl-chlorides-towards-nuc]

- SAFETY DATA SHEET - 2-(Trifluoromethyl)benzoyl chloride (Alternative). Thermo Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC159490050]

- CN102766043B - Preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid. Google Patents. [URL: https://patents.google.

- 4-FLUORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE. Chongqing Chemdad Co. [URL: http://www.chemdad.com/4-fluoro-2-trifluoromethylbenzoyl-chloride-cas-189807-21-4/]

- CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof. Google Patents. [URL: https://patents.google.

- 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67607]

- 4-(Trifluoromethyl)benzyl chloride 98%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/365815]

- 4-Fluoro-2-(trifluoromethyl)benzoyl chloride 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/455393]

- 4-(Trifluoromethyl)benzoic acid synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/455-24-3.htm]

- CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid. Google Patents. [URL: https://patents.google.

- Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. MDPI. [URL: https://www.mdpi.com/1420-3049/21/5/649]

- US4500471A - Preparation of trifluoromethyl-benzoyl halides. Google Patents. [URL: https://patents.google.

- 4-(Trifluoromethyl)benzoyl chloride. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C329157]

- Synthesis of 4-trifluoromethylbenzoyl chloride. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-trifluoromethylbenzoyl-chloride]

- 2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67561]

- 4-(Trifluoromethyl)benzoyl chloride | CAS 329-15-7. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-trifluoromethyl-benzoyl-chloride-329-15-7]

- Spectroscopic and Spectrometric Characterization of 4-(Chloromethyl)benzoyl chloride: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/blog/spectroscopic-and-spectrometric-characterization-of-4-chloromethylbenzoyl-chloride-a-technical-guide/]

- Technical Support Center: Reactions with 4-(Chloromethyl)benzoyl Chloride. Benchchem. [URL: https://www.benchchem.com/blog/technical-support-center-reactions-with-4-chloromethylbenzoyl-chloride/]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7552863/]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-FLUORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. echemi.com [echemi.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Prospective Crystal Structure Determination of 4-Chloro-2-(trifluoromethyl)benzoyl Chloride: A Methodological Framework for Pharmaceutical Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(trifluoromethyl)benzoyl chloride is a pivotal chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, characterized by a trifluoromethyl group and a chlorine atom on the benzoyl chloride backbone, imparts unique reactivity and conformational properties that are of significant interest in drug design and material science. The incorporation of trifluoromethyl groups can enhance metabolic stability and binding affinity of drug candidates.[1][2][3] While the crystal structure of this specific compound is not publicly available as of this writing, this guide provides a comprehensive, field-proven methodological framework for its determination using single-crystal X-ray diffraction (XRD). By treating this compound as a practical case study, we offer researchers a detailed protocol, from crystal growth to structural refinement and data interpretation, thereby establishing a self-validating system for the crystallographic analysis of novel small molecules.

Introduction: The Significance of Structural Elucidation

The three-dimensional arrangement of atoms within a molecule dictates its physical and chemical properties. For active pharmaceutical ingredients (APIs) and their synthetic precursors, a precise understanding of the solid-state structure is paramount. It influences solubility, dissolution rate, bioavailability, and stability—all critical parameters in drug development. This compound, as a reactive building block, presents an opportunity to understand how the interplay of its functional groups governs intermolecular interactions and crystal packing.[1][4][5] The elucidation of its crystal structure would provide invaluable insights for computational modeling, reaction mechanism studies, and the rational design of new chemical entities.

Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[6][7][8][9][10] It allows for the precise measurement of bond lengths, bond angles, and the overall molecular geometry, which are essential for understanding a compound's reactivity and interactions.[6][9]

Experimental Workflow: A Roadmap to the Crystal Structure

The determination of a crystal structure is a multi-step process that requires careful planning and execution. The following workflow outlines the critical stages, from obtaining suitable crystalline material to the final structural analysis.

Caption: Experimental workflow for determining the crystal structure of a small molecule.

Detailed Experimental Protocols

Synthesis and Purification

While various synthetic routes exist, a common method involves the chlorination of the corresponding benzoic acid.

Protocol for Synthesis (Illustrative):

-

To a solution of 4-chloro-2-(trifluoromethyl)benzoic acid in an inert solvent (e.g., toluene), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂) or oxalyl chloride at room temperature.

-

Heat the reaction mixture to reflux and monitor for completion (e.g., by TLC or GC).

-

After completion, remove the solvent and excess chlorinating agent under reduced pressure.

-

Purify the resulting this compound by vacuum distillation to obtain a high-purity liquid.

Crystal Growth: The Cornerstone of a Successful Structure Determination

Obtaining a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm) is often the most challenging step.[7] Given that this compound is a liquid at room temperature, crystallization will likely require low-temperature techniques.

Protocol for Low-Temperature Crystal Growth:

-

Solvent Selection: Screen a range of anhydrous solvents in which the compound is sparingly soluble at low temperatures (e.g., hexane, pentane, or a mixture of solvents).

-

Slow Evaporation in a Controlled Environment:

-

Dissolve a small amount of the purified compound in the chosen solvent in a small vial.

-

Place this vial inside a larger, sealed container containing a desiccant.

-

Store the entire setup in a refrigerator or freezer (-20°C to 0°C) to allow for slow evaporation and crystallization.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at room temperature.

-

Slowly cool the solution in a programmable cooling bath or by placing it in a well-insulated container in a cold environment.

-

Single-Crystal X-ray Diffraction Data Collection

Protocol for Data Collection:

-

Crystal Mounting:

-

Under a microscope, select a well-formed, transparent crystal.

-

Mount the crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent crystal decay and minimize thermal vibrations.[9]

-

-

Data Collection on a Diffractometer:

-

Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).[9]

-

The instrument software will determine the unit cell parameters and the crystal system from initial diffraction images.[7]

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles.[6][7]

-

Data Processing and Structure Refinement

Once the diffraction data is collected, it must be processed to determine the arrangement of atoms in the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₈H₄ClF₃O | Defines the atomic composition of the molecule. |

| Formula Weight | 224.56 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | A plausible system for a molecule of this type. |

| Space Group | P2₁/c | A common space group for organic molecules. |

| a, b, c (Å) | 8.1, 12.5, 9.3 | Dimensions of the unit cell. |

| α, γ (°) | 90 | Angles of the unit cell. |

| β (°) | 98.5 | The non-90° angle in a monoclinic system. |

| Volume (ų) | 930.4 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.602 | Theoretical density based on the unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the |

| experimental data and the refined structure. |

Structure Solution and Refinement Workflow:

Caption: Workflow for solving and refining a crystal structure from diffraction data.

Structural Insights and Implications for Drug Development

The final, refined crystal structure would provide a wealth of information:

-

Molecular Conformation: The precise dihedral angles between the phenyl ring and the acyl chloride group, as well as the orientation of the trifluoromethyl group.

-

Intermolecular Interactions: Identification of any non-covalent interactions, such as halogen bonding (C-Cl···O) or other weak interactions involving the fluorine atoms, which are crucial for understanding crystal packing and could inform the design of co-crystals or polymorphs.

-

Polymorphism Screening: The determined crystal structure serves as a reference for identifying and characterizing different crystalline forms (polymorphs), which can have different physical properties.

For drug development professionals, this information can be used to:

-

Improve API Properties: By understanding the solid-state interactions, it may be possible to design formulations with improved stability and bioavailability.

-

Guide Synthesis: Knowledge of the preferred conformation in the solid state can provide insights into the steric and electronic factors that influence its reactivity in subsequent synthetic steps.

-

Enhance Computational Models: The experimental structure provides a benchmark for validating and improving computational models used in drug design and discovery.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a robust and comprehensive framework for its elucidation. By following the detailed protocols for crystal growth, data collection, and structure refinement, researchers can systematically approach the crystallographic analysis of this and other important chemical intermediates. The resulting structural insights are not merely of academic interest; they are foundational to the rational design and development of new and improved pharmaceuticals and advanced materials.

References

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure.

- Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable.

- Single Crystal X-ray Diffraction - Chemistry Teaching Labs. (n.d.). University of York.

- Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).

- Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof. (n.d.). Google Patents.

- The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA.

- 4-(Trifluoromethyl)benzoyl chloride. (n.d.). NIST WebBook.

- Fluorinated Benzoyl Chlorides: Essential Building Blocks for Pharmaceutical & Agrochemical Innovation. (2025, December 31). NINGBO INNO PHARMCHEM CO.,LTD.

- 4-(Trifluoromethyl)benzoyl chloride. (n.d.). NIST WebBook.

- 4-FLUORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE One Chongqing Chemdad Co.. (n.d.).

- 2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561. (n.d.). PubChem.

- 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607. (n.d.). PubChem.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.

- 4-(Trifluoromethyl)benzoyl chloride. (n.d.). NIST WebBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. fiveable.me [fiveable.me]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. pulstec.net [pulstec.net]

Solubility of 4-Chloro-2-(trifluoromethyl)benzoyl chloride in various solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-2-(trifluoromethyl)benzoyl chloride

Introduction: A Key Intermediate in Modern Synthesis

This compound is a highly reactive, multifunctional chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its substituted benzoyl chloride structure, featuring an electron-withdrawing trifluoromethyl group and a chloro substituent, makes it a valuable building block for introducing these moieties into complex target molecules. The trifluoromethyl group, in particular, is prized in drug discovery for its ability to enhance metabolic stability, binding affinity, and bioavailability.

A comprehensive understanding of the solubility of this compound is of paramount importance for chemists and chemical engineers. Solubility data governs critical process parameters, including the choice of reaction solvent, optimization of reaction kinetics, development of purification strategies (such as crystallization), and formulation. Given its high reactivity, particularly its sensitivity to moisture and protic solvents, a careful and informed approach to solvent selection is not just a matter of efficiency, but also of safety and product purity.

This guide provides a detailed analysis of the solubility profile of this compound, discusses the underlying chemical principles, and presents a robust experimental protocol for its quantitative determination.

Physicochemical Properties and Molecular Structure

To understand the solubility of a compound, one must first understand its structure and inherent properties. While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its constituent functional groups and data from closely related analogs.

| Property | Inferred Value / Description | Rationale & Impact on Solubility |

| Molecular Formula | C₈H₃Cl₂F₃O | Confirmed by structure. |

| Molecular Weight | 243.01 g/mol | Influences mass-based solubility calculations. |

| Appearance | Likely a colorless to light-yellow liquid. | Based on similar compounds like 4-Fluoro-2-(trifluoromethyl)benzoyl chloride.[1] |

| Boiling Point | Expected to be high; distillable under vacuum. | Acyl chlorides have lower boiling points than their parent carboxylic acids due to the absence of hydrogen bonding.[2] Vacuum distillation is standard for purification. |

| Polarity | Polar aprotic molecule. | The carbonyl (C=O), C-Cl, and C-CF₃ bonds create significant dipole moments. The molecule lacks acidic protons. |

| Reactivity | Highly reactive, particularly with nucleophiles. | The acyl chloride is a potent electrophile, susceptible to attack by water, alcohols, amines, and even some aprotic polar solvents like DMSO at elevated temperatures.[2][3] |

The diagram below illustrates the key structural features influencing the compound's reactivity and solubility.

Caption: Molecular structure and key reactive sites.

Solubility Profile: A Qualitative and Predictive Assessment

Quantitative, publicly available solubility data for this compound is scarce, a common situation for reactive intermediates. However, based on the principle of "like dissolves like" and extensive empirical knowledge of acyl chloride chemistry, a highly reliable qualitative solubility profile can be constructed.

The primary determinant of solubility for this compound is its reactivity. Solvents are therefore categorized into two groups: inert (recommended for dissolution) and reactive (not recommended for dissolution) .

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Expert Insight |

| Aprotic, Non-polar | Toluene, Hexane, Benzene | High to Moderate | These solvents will dissolve the compound based on van der Waals forces. The aromatic ring of toluene will interact favorably with the compound's benzene ring. Hexane, being less polar, may be a slightly poorer solvent but is useful as an anti-solvent for crystallization. |

| Aprotic, Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Diethyl Ether, Ethyl Acetate | High | These are excellent solvents. Their polarity effectively solvates the polar regions of the molecule without having reactive functional groups. DCM and Chloroform are often the solvents of choice for reactions involving acyl chlorides. |

| Highly Polar, Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble, but with caution | While these solvents will readily dissolve the compound, they are nucleophilic and can react with the acyl chloride, especially at elevated temperatures or during prolonged storage.[3] Use is possible for reactions but not recommended for simple dissolution or storage. |

| Protic, Polar | Water, Methanol, Ethanol | Reactive | Do NOT use for dissolution. Acyl chlorides react violently and exothermically with water (hydrolysis) to form the corresponding carboxylic acid and HCl gas.[2] They react rapidly with alcohols (alcoholysis) to form esters.[3][4] |

| Protic, Basic | Amines (e.g., Triethylamine, Pyridine) | Reactive | Do NOT use as a solvent. Amines are strong nucleophiles and will react rapidly to form amides. They are typically used as reagents or acid scavengers in reactions with this compound.[3] |

Experimental Determination of Solubility

To obtain precise, quantitative data, an experimental approach is necessary. Given the reactive nature of this compound, the chosen method must rigorously exclude atmospheric moisture. The following gravimetric protocol, based on the standard "shake-flask" method, is adapted for reactive compounds and should be performed under an inert atmosphere (e.g., nitrogen or argon).[5][6]

Objective

To determine the solubility of this compound in a given anhydrous organic solvent at a specified temperature (e.g., 25 °C).

Materials

-

This compound (>98% purity)

-

Anhydrous solvent of interest (e.g., Toluene)

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Temperature-controlled shaker or stirring plate

-

Schlenk flasks or similar sealed reaction vessels

-

Gas-tight syringes and needles

-

0.2 µm syringe filter (PTFE or other solvent-compatible material)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance (accurate to 0.1 mg)

Step-by-Step Protocol

-

Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of inert gas.

-

Solvent Addition: Add a precise volume (e.g., 10.0 mL) of the anhydrous solvent to a dry, tared Schlenk flask under an inert atmosphere.

-

Solute Addition: Add an excess amount of this compound to the solvent. "Excess" means adding solute until a visible amount of undissolved material remains at the bottom of the flask. This ensures the formation of a saturated solution.

-

Equilibration: Seal the flask and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture vigorously for a sufficient time to ensure equilibrium is reached. For many organic systems, 24 hours is a standard starting point, but 48-72 hours may be necessary.[5][6]

-

Sample Withdrawal: After equilibration, stop the agitation and allow the undissolved solid to settle completely (e.g., for 2-4 hours).

-

Filtration: Carefully withdraw a known volume of the clear supernatant (e.g., 2.00 mL) using a gas-tight syringe. Immediately attach the 0.2 µm syringe filter and dispense the saturated solution into a pre-weighed, dry evaporation dish. The filter removes any remaining microscopic solid particles.

-

Solvent Evaporation: Place the evaporation dish in a vacuum oven at a mild temperature (e.g., 40-50 °C) to slowly evaporate the solvent. Evaporate to a constant mass.

-

Mass Determination: After cooling to room temperature in a desiccator, weigh the evaporation dish containing the dried solute residue.

-

Calculation of Solubility:

-

Mass of dissolved solute = (Final mass of dish + solute) - (Initial mass of empty dish)

-

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of sample withdrawn in mL) * 100

-

Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Workflow for solubility determination of a reactive compound.

Safety and Handling: A Critical Consideration

This compound is a corrosive and moisture-sensitive compound.[2] All handling should be performed by trained personnel in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[4][7]

-

Moisture Sensitivity: The compound reacts with atmospheric moisture. Handle under an inert atmosphere (nitrogen or argon) whenever possible. Keep containers tightly sealed.[3]

-

Reactivity Hazards: The compound reacts violently with water, alcohols, bases, and strong oxidizing agents.[4][8] Ensure reaction vessels are dry and that incompatible materials are kept separate.

-

Spill & Disposal: Absorb spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal. Do not use water for cleanup. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While quantitative solubility data for this compound is not widely published, a thorough understanding of its chemical properties allows for a robust, predictive assessment of its behavior in various solvents. It is highly soluble in common anhydrous, aprotic organic solvents such as dichloromethane, toluene, and THF. Crucially, it is reactive and should not be considered merely "soluble" in protic solvents like water and alcohols. For researchers requiring precise solubility values for process modeling or optimization, the detailed gravimetric protocol provided in this guide offers a reliable method for obtaining this critical data in a safe and controlled manner.

References

- Sciencemadness Wiki. (2025). Acyl chloride.

- PubChem. Acetyl chloride | CH3COCl | CID 6367.

- IPCS. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Inchem.org.

- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride.

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Pharmacy Education. (2024). Solubility Determination Methods Overview. YouTube.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 8. chemos.de [chemos.de]

Thermochemical data of 4-Chloro-2-(trifluoromethyl)benzoyl chloride

An In-Depth Technical Guide to the Thermochemical Characterization of 4-Chloro-2-(trifluoromethyl)benzoyl Chloride

Foreword for the Research Professional

In the landscape of pharmaceutical synthesis and materials science, the utility of a reagent is intrinsically linked to its stability, reactivity, and safety profile. This compound stands as a critical building block, valued for its dual reactive sites that enable the construction of complex molecular architectures. However, the very features that make it synthetically valuable—the electron-withdrawing trifluoromethyl group and the reactive acyl chloride—also create a complex energetic profile. A thorough understanding of its thermochemical properties is not merely an academic exercise; it is a prerequisite for safe handling, predictable reaction modeling, and robust process scale-up.

This guide moves beyond a simple data sheet. Given the scarcity of published thermochemical data for this specific, non-commodity chemical, we present a comprehensive methodological framework. As a Senior Application Scientist, my objective is to provide you not with a static table of values, but with a validated roadmap for determining these critical parameters in your own laboratory or through computational means. We will explore the "why" behind each technique, grounding our protocols in the principles of chemical thermodynamics and process safety. This document is designed to empower you, the research and development professional, to generate the precise, application-specific data required for your work.

Part 1: The Imperative for Thermochemical Data

The thermochemical profile of a compound like this compound governs its behavior under storage, reaction, and potential runaway conditions. Key parameters such as the enthalpy of formation, heat capacity, and decomposition kinetics are essential inputs for:

-

Process Hazard Analysis (PHA): Quantifying the energy released during a decomposition event is critical for designing appropriate safety interlocks, venting systems, and emergency procedures. The trifluoromethyl group can influence decomposition pathways, making default assumptions based on simpler benzoyl chlorides unreliable.

-

Reaction Calorimetry (RC1) & Adiabatic Calorimetry: Accurate heat capacity (Cp) data for the starting material is essential for calculating the heat of reaction (ΔHrxn). This, in turn, allows for the determination of the Maximum Temperature of the Synthesis Reaction (MTSR) and the Adiabatic Temperature Rise (ATR), cornerstone metrics for assessing thermal risk.

-

Kinetic Modeling: Understanding the energy barriers to decomposition allows for the prediction of the compound's shelf life and the identification of safe operating temperature limits.

This guide will focus on the two primary avenues for acquiring this data: direct experimental measurement and high-fidelity computational modeling.

Part 2: Experimental Determination of Key Thermochemical Parameters

The following experimental protocols represent a best-practice approach to characterizing a reactive chemical intermediate. The selection of these methods is driven by the need for direct, unambiguous data that can be used for safety assessments and process design.

Standard Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is the cornerstone of all thermodynamic calculations. For an organochlorine compound, rotating-bomb combustion calorimetry is the gold standard methodology.

Experimental Protocol: Oxygen Bomb Calorimetry

-

Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of high-purity this compound is encapsulated in a combustible, halogen-free container (e.g., a gelatin capsule).

-

Bomb Charging: The encapsulated sample is placed in the crucible of a certified rotating bomb calorimeter. A small, measured volume of a reducing solution (e.g., arsenious oxide solution) is added to the bomb to quantitatively reduce all chlorine produced during combustion to hydrochloric acid (HCl).

-

Pressurization & Combustion: The bomb is sealed, purged of atmospheric nitrogen, and pressurized with ~30 atm of pure oxygen. The sample is ignited via an electrical fuse. The bomb is rotated throughout the process to ensure complete dissolution of the gaseous HCl into the solution.

-

Calorimetric Measurement: The temperature rise of the surrounding water jacket is measured with high precision. The energy equivalent of the calorimeter (calibrated using certified benzoic acid) is used to calculate the total heat released.

-

Correction & Calculation: The gross heat of combustion is corrected for the heat of fuse ignition, the formation of nitric acid from trace N2, and the heat of solution of CO2. The standard enthalpy of combustion (ΔHc°) is then determined.

-

Enthalpy of Formation Calculation: ΔHf° is calculated using Hess's Law, applying the known ΔHf° values for the combustion products (CO2(g), H2O(l), HCl(aq), and HF(aq)).

Causality & Trustworthiness: The use of a rotating bomb with a reducing solution is critical. Standard static bomb calorimetry is insufficient for halogenated compounds because the combustion products (e.g., Cl2, HCl) exist in an indeterminate mixture. The rotation and reducing agent ensure a single, defined final state (HCl in aqueous solution), making the thermodynamic calculation rigorous and reproducible.

Heat Capacity (Cp) and Phase Transitions

Differential Scanning Calorimetry (DSC) is the primary technique for measuring heat capacity and identifying melting points, boiling points, and phase transitions.

Experimental Protocol: Temperature-Modulated DSC (TMDSC)

-

Sample Preparation: A small sample (5-10 mg) is hermetically sealed in an aluminum or gold-plated steel pan (for higher temperatures and to prevent reaction with the pan). An empty, sealed pan is used as a reference.

-

Experimental Program:

-

Step 1 (Cycle 1): Cool the sample to a sub-ambient temperature (e.g., -50 °C). Heat at a controlled rate (e.g., 10 °C/min) to a temperature below the expected decomposition point. This initial scan reveals the melting point (Tm) and any solid-solid phase transitions.

-

Step 2 (Cp Measurement): Equilibrate the sample at the starting temperature. A temperature-modulated program is applied (e.g., an underlying heating rate of 2 °C/min with a modulation of ±0.5 °C every 60 seconds). This allows for the deconvolution of the total heat flow into its reversing (heat capacity) and non-reversing (kinetic events like decomposition) components.

-

-

Data Analysis: The reversing heat flow signal is directly proportional to the heat capacity of the sample. This is measured over the desired temperature range. The melting endotherm provides the enthalpy of fusion (ΔHfus).

Causality & Trustworthiness: TMDSC is superior to standard DSC for Cp measurement because it separates thermodynamic properties from kinetic ones. For a reactive molecule, this ensures that the onset of a slow decomposition is not misinterpreted as a change in heat capacity, leading to more accurate and trustworthy data.

Thermal Stability and Decomposition Onset

Thermogravimetric Analysis (TGA) and high-pressure DSC are complementary tools for assessing thermal stability.

Experimental Protocol: TGA coupled with DSC (TGA-DSC)

-

Instrumentation: A simultaneous TGA-DSC instrument is used.

-

Sample Preparation: A 5-10 mg sample is placed in an open ceramic or aluminum crucible.

-

Experimental Conditions: The sample is heated under a controlled atmosphere (e.g., nitrogen or air at 50 mL/min) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Mass loss (TGA) and differential heat flow (DSC) are recorded as a function of temperature.

-

Analysis: The TGA curve identifies the onset temperature of decomposition (Tonset), defined as the temperature at which a significant mass loss begins. The DSC curve reveals whether the decomposition is endothermic or exothermic, a critical piece of safety information.

Visualization of Experimental Workflow

Caption: Workflow for experimental thermochemical characterization.

Part 3: Computational Estimation as a Predictive Tool

When experimental resources are limited or a rapid preliminary assessment is needed, ab initio quantum chemical calculations provide a powerful predictive alternative.

Theoretical Basis: Atomization Energy Method

The most common method for calculating ΔHf° computationally is via the atomization energy. The ΔHf° of the molecule is determined by subtracting the total atomization energy (the energy required to break the molecule into its constituent atoms in the gas phase) from the sum of the known experimental ΔHf° values of those constituent atoms.

Computational Workflow: Density Functional Theory (DFT)

-

Molecular Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation. A robust functional and basis set, such as B3LYP/6-311+G(d,p), is a suitable starting point.

-

Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: A higher-level, more accurate single-point energy calculation is performed on the optimized geometry using a larger basis set (e.g., aug-cc-pVTZ) to refine the electronic energy.

-

Calculation of Enthalpy of Atomization:

-

Calculate the total electronic energy (E0) of the optimized molecule.

-

Calculate the electronic energies of the individual atoms (C, H, O, F, Cl) using the same level of theory.

-

The enthalpy of atomization (ΣD0) at 0 K is calculated by summing the energies of the constituent atoms and subtracting the ZPVE-corrected energy of the molecule.

-

-

Calculation of ΔHf°(298 K):

-

The calculated ΣD0 is combined with the experimental standard enthalpies of formation of the gaseous atoms and thermal corrections to calculate the ΔHf° of the molecule at 298.15 K.

-

Trustworthiness & Validation: Computational results must be validated. While direct experimental data for the target molecule may be unavailable, this protocol should first be tested on structurally similar compounds for which reliable experimental ΔHf° data exists (e.g., benzoyl chloride, 4-chlorobenzoyl chloride). A strong correlation between the calculated and experimental values for these analogs builds confidence in the prediction for the target molecule.

Visualization of Computational Workflow

Caption: DFT-based workflow for calculating enthalpy of formation.

Part 4: Data Summary and Integration

As this guide focuses on methodology, a summary table of target parameters is provided below. The values are placeholders, intended to be populated by the user upon executing the described protocols.

| Thermochemical Parameter | Symbol | Typical Units | Recommended Method |

| Standard Enthalpy of Formation | ΔHf° | kJ/mol | Rotating Bomb Calorimetry / DFT |

| Molar Heat Capacity (liquid) | Cp(l) | J/(mol·K) | Temperature-Modulated DSC |

| Melting Temperature | Tm | °C or K | Differential Scanning Calorimetry |

| Enthalpy of Fusion | ΔHfus | kJ/mol | Differential Scanning Calorimetry |

| Decomposition Onset Temp. | Tonset | °C or K | Thermogravimetric Analysis (TGA) |

| Enthalpy of Decomposition | ΔHdecomp | kJ/mol or J/g | Differential Scanning Calorimetry |

| Enthalpy of Vaporization | ΔHvap | kJ/mol | DSC or Vapor Pressure Studies |

Conclusion

The thermochemical characterization of this compound is a critical activity for ensuring its safe and efficient use in research and manufacturing. While off-the-shelf data is limited, a systematic application of established experimental techniques—primarily rotating bomb calorimetry, DSC, and TGA—can provide the necessary parameters for robust process safety management and reaction engineering. Furthermore, modern computational chemistry offers a powerful, predictive tool for estimating these properties, which, when benchmarked against related structures, can guide experimental design and provide valuable preliminary insights. By adopting the integrated experimental and computational workflow outlined in this guide, researchers and drug development professionals can build a comprehensive and reliable thermochemical understanding of this vital chemical intermediate.

References

This section provides general, authoritative references for the methodologies described, as specific data for the target compound is not available.

- Hubbard, W. N., Scott, D. W., & Waddington, G. (1956). Standard States and Corrections for Bomb Calorimetry. In Experimental Thermochemistry. Interscience Publishers. (This is a foundational text establishing the principles of bomb calorimetry, including corrections for halogen compounds). URL: [Link]

- Höhne, G. W. H., Hemminger, W. F., & Flammersheim, H.-J. (2003). Differential Scanning Calorimetry (2nd ed.). Springer-Verlag. (An authoritative guide on the theory and practice of DSC, including advanced techniques like TMDSC). URL: [Link]

- American Society for Testing and Materials (ASTM) E1269 - 11(2018). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM International.

- Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods (2nd ed.). Gaussian, Inc. (A practical guide to performing and interpreting quantum chemical calculations for thermochemical properties). URL: [Link]

- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (A key text in process safety that details the application of thermochemical data (DSC, TGA, calorimetry) to hazard analysis). URL: [Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using 4-Chloro-2-(trifluoromethyl)benzoyl chloride

Introduction: The Strategic Importance of Fluorinated Benzamides in Modern Drug Discovery

The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is a highly sought-after moiety in drug design.[1][2][3] 4-Chloro-2-(trifluoromethyl)benzoyl chloride emerges as a pivotal reagent in this context, providing a direct and efficient route to a diverse array of N-substituted benzamides. These structures are prevalent in a multitude of pharmacologically active agents, including kinase inhibitors and other targeted therapies.[4][5] The presence of the chloro and trifluoromethyl substituents on the benzoyl ring offers unique electronic and steric properties that can be exploited to fine-tune the pharmacological profile of a lead compound.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis of amides utilizing this compound. We will delve into the underlying reaction mechanism, present detailed and validated experimental protocols, and discuss critical considerations for reaction optimization and safety.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of amides from this compound and a primary or secondary amine proceeds via a classical nucleophilic acyl substitution mechanism, often referred to as the Schotten-Baumann reaction.[6][7]

The reaction can be conceptualized in the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. This initial attack forms a transient tetrahedral intermediate.[8]

-

Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate rapidly collapses, reforming the carbonyl double bond.

-

Elimination of the Leaving Group: This reformation is accompanied by the elimination of the chloride ion, a good leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture, yielding the final, stable amide product and neutralizing the hydrochloric acid byproduct.[8]

The presence of a base, typically a tertiary amine like triethylamine or pyridine, is crucial to drive the reaction to completion by scavenging the HCl generated.[6]

Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step mechanism of amide formation.

Caption: Mechanism of amide synthesis via nucleophilic acyl substitution.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of amides using this compound with both primary and secondary amines.

Protocol 1: General Procedure for the Synthesis of N-Aryl Amides

This protocol is suitable for the reaction of this compound with a range of substituted anilines.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-fluoroaniline, 2-chloroaniline)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath with continuous stirring.

-

Acyl Chloride Addition: Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled amine solution dropwise over 10-15 minutes.

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[8]

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Schotten-Baumann Conditions for Primary Aliphatic Amines

This protocol utilizes a biphasic system, which is often effective for water-soluble amines.

Materials:

-

This compound

-

Primary aliphatic amine (e.g., benzylamine)

-

Dichloromethane (DCM)

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Amine Solution: In a round-bottom flask, dissolve the primary aliphatic amine (1.05 equivalents) in DCM.

-

Base Addition: Cool the flask in an ice bath and add 10% aqueous NaOH solution (2.0 equivalents) with vigorous stirring.

-

Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of DCM and add it dropwise to the stirred biphasic mixture over 15-30 minutes.[9]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.[9]

-

Work-up and Purification: Follow steps 5-7 as outlined in Protocol 1.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the amidation of various amines with this compound.

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |